molecular formula C7H8N4 B2632836 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 89852-87-9

2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2632836
CAS No.: 89852-87-9
M. Wt: 148.169
InChI Key: RZHJGZRNZNIZRM-UHFFFAOYSA-N
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Description

2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 2-position and amino group at the 4-position contribute to its ability to interact with various biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHJGZRNZNIZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CNC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89852-87-9
Record name 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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